

In-Depth Technical Guide to the Chemical Properties of Egfr-IN-106 (SMUZ106)

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Compound of Interest

Compound Name: *Egfr-IN-106*

Cat. No.: *B12375602*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Egfr-IN-106**, a novel and highly selective Epidermal Growth Factor Receptor (EGFR) inhibitor, also identified as SMUZ106. This document details the compound's mechanism of action, summarizes its key quantitative data, and provides detailed experimental protocols for its evaluation.

Core Chemical and Pharmacological Properties

Egfr-IN-106, with the chemical name 6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-6-yl)quinazolin-4-amine, is a small-molecule tyrosine kinase inhibitor. It demonstrates high selectivity and potent inhibitory activity against EGFR, particularly the EGFRvIII mutation prevalent in glioblastoma.

Mechanism of Action

Egfr-IN-106 functions by competitively binding to the ATP pocket of the EGFR kinase domain. This interaction is stabilized by the formation of hydrogen bonds between the quinazoline ring of the inhibitor and the backbone of Met793 in the hinge region of EGFR, a characteristic interaction for many ATP-competitive kinase inhibitors. Additionally, the quinolone ring of **Egfr-IN-106** occupies a hydrophobic pocket and forms a hydrogen bond with Lys745. The piperidine moiety extends into the solvent area. This binding effectively blocks the autophosphorylation of

EGFR and subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Egfr-IN-106** (SMUZ106) and its hydrochloride salt.

Chemical and Physical Properties	
IUPAC Name	6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-6-yl)quinazolin-4-amine
Molecular Formula	C29H28N6
Molecular Weight	472.58 g/mol
Binding Free Energy (to EGFR)	-18.85 kcal/mol [1]
In Vitro Efficacy	
IC50 (EGFR Kinase)	44.1 nM [1]
IC50 (U87MG-EGFRvIII cells)	4.36 µM [1]
IC50 (Temozolomide-resistant U87MG cells)	7.86 µM [1]
IC50 (HER2 Kinase)	874 nM [1]
IC50 (HER4 Kinase)	930 nM [1]
Pharmacokinetic and Toxicological Data (Hydrochloride Salt)	
Absolute Bioavailability (in vivo)	51.97% [1]
LD50 (in vivo)	>5000 mg/kg [1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of **Egfr-IN-106** are provided below.

MTT Assay for Cell Viability

This assay determines the cytotoxic effects of **Egfr-IN-106** on glioblastoma cell lines.

- **Cell Seeding:** Plate U87MG and U87MG-EGFRvIII cells in 96-well plates at a density of 5×10^3 cells per well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with varying concentrations of **Egfr-IN-106** and incubate for 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.
- **Formazan Solubilization:** Remove the supernatant and add 150 μ L of dimethyl sulfoxide (DMSO) to each well.
- **Absorbance Measurement:** Shake the plates for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the IC50 values based on the dose-response curves.

Colony Formation Assay

This assay assesses the long-term effect of **Egfr-IN-106** on the proliferative capacity of single cells.

- **Cell Seeding:** Seed U87MG and U87MG-EGFRvIII cells into 6-well plates at a density of 500 cells per well.
- **Compound Treatment:** After 24 hours, treat the cells with different concentrations of **Egfr-IN-106**.
- **Incubation:** Culture the cells for approximately two weeks, replacing the medium with fresh medium containing the compound every three days.

- **Colony Fixation and Staining:** When visible colonies have formed, wash the cells with PBS, fix with 4% paraformaldehyde for 30 minutes, and stain with 0.1% crystal violet for 30 minutes.
- **Colony Counting:** Count the number of colonies containing more than 50 cells.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

This method is used to determine the effect of **Egfr-IN-106** on cell cycle progression and apoptosis induction.

- **Cell Treatment:** Treat U87MG and U87MG-EGFRvIII cells with various concentrations of **Egfr-IN-106** for 48 hours.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with ice-cold PBS.
- **Fixation:** For cell cycle analysis, fix the cells in 70% ethanol overnight at 4 °C.
- **Staining:**
 - **Cell Cycle:** Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
 - **Apoptosis:** Resuspend fresh, unfixed cells in binding buffer and stain with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.

Western Blotting for EGFR Phosphorylation

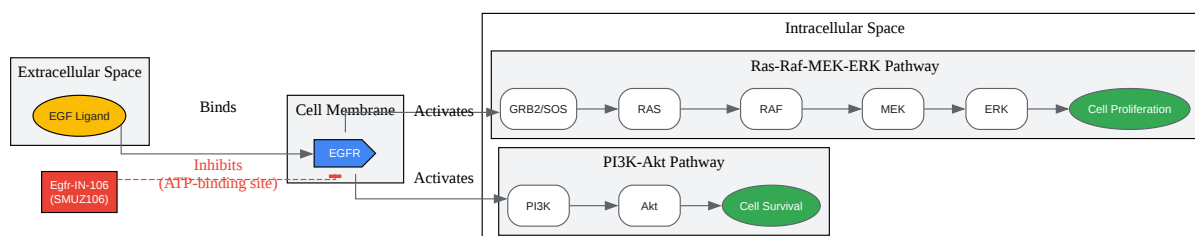
This technique is employed to measure the inhibition of EGFR phosphorylation by **Egfr-IN-106**.

- **Cell Lysis:** Treat U87MG and U87MG-EGFRvIII cells with different concentrations of **Egfr-IN-106** for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.

- SDS-PAGE: Separate equal amounts of protein (30 µg) on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt, total Akt, phospho-Erk1/2, total Erk1/2, and β-actin.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

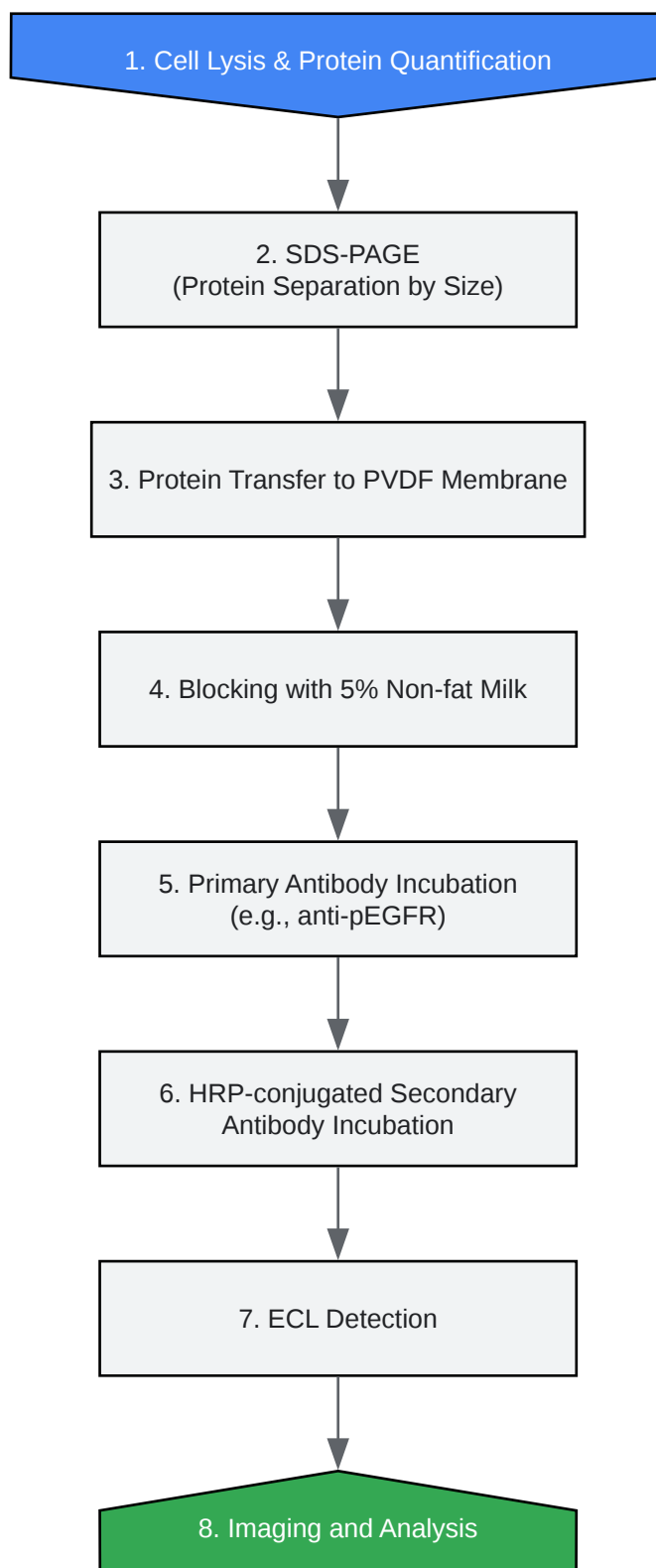
Signaling Pathway Diagram



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Caption: EGFR signaling pathway and the inhibitory action of **Egfr-IN-106**.

Experimental Workflow Diagram



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Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

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References

- 1. researchgate.net [researchgate.net]
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